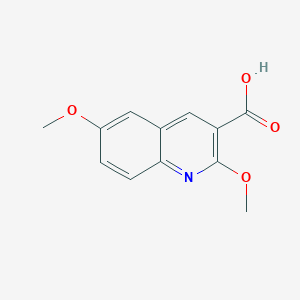

2,6-Dimethoxyquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-10-7(5-8)6-9(12(14)15)11(13-10)17-2/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTCIMLEPMNIKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethoxyquinoline 3 Carboxylic Acid and Analogous Dimethoxyquinoline Carboxylic Acids

De Novo Synthesis Approaches to the Quinoline (B57606) Core

The foundational step in synthesizing these compounds is the construction of the bicyclic quinoline scaffold. Several classic and modern synthetic reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope and regioselectivity.

Friedländer Condensation Strategies and Variants

The Friedländer annulation is a widely utilized and straightforward method for the synthesis of quinolines. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality. wikipedia.orgresearchgate.net The reaction is typically catalyzed by either an acid or a base. wikipedia.org

In the context of 2,6-dimethoxyquinoline-3-carboxylic acid, a plausible Friedländer approach would involve the reaction of 2-amino-5-methoxybenzaldehyde (B1606155) with a pyruvate (B1213749) derivative, such as ethyl pyruvate. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

The general mechanism for the Friedländer synthesis can proceed via two main pathways, depending on the reaction conditions. In the base-catalyzed pathway, the enolate of the carbonyl compound attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. Conversely, under acidic conditions, the reaction often proceeds through the formation of a Schiff base intermediate, followed by an intramolecular aldol (B89426) condensation. A variety of catalysts, including iodine and Lewis acids, have been shown to be effective in promoting this reaction. wikipedia.org

Table 1: Examples of Catalysts Used in Friedländer Synthesis

| Catalyst | Reaction Conditions | Reference |

| Sodium Hydroxide (B78521) | Aqueous or alcoholic solution, reflux | nih.gov |

| Piperidine | Refluxing ethanol | nih.gov |

| Trifluoroacetic Acid | Not specified | wikipedia.org |

| Iodine (1 mol%) | Not specified | wikipedia.org |

| P2O5/SiO2 | Solvent-free, 80°C | ijcce.ac.ir |

Cyclization Reactions for Quinoline Ring Formation

Beyond the Friedländer synthesis, other cyclization strategies are instrumental in forming the quinoline core, particularly when specific substitution patterns are desired. The Vilsmeier-Haack reaction offers a powerful alternative for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are versatile intermediates for the target carboxylic acids.

This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with an electron-rich aromatic compound. wikipedia.org For the synthesis of a precursor to this compound, N-(4-methoxyphenyl)acetamide would be a suitable starting material. The Vilsmeier-Haack reaction on this substrate would lead to the formation of 2-chloro-6-methoxyquinoline-3-carbaldehyde. ijsr.net The presence of the electron-donating methoxy (B1213986) group on the acetanilide (B955) starting material facilitates this cyclization reaction.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a variety of substituted quinolines under mild conditions. wikipedia.org

Functional Group Interconversion Pathways to the Carboxylic Acid Moiety

Once the dimethoxyquinoline core is established, the next critical step is the formation of the carboxylic acid group at the 3-position. This is typically achieved through the oxidation of a precursor aldehyde or the hydrolysis of an ester.

Oxidative Transformations of Aldehyde Precursors

The aldehyde group of 2,6-dimethoxyquinoline-3-carbaldehyde, often synthesized via methods like the Vilsmeier-Haack reaction, can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a neutral or slightly alkaline medium. The permanganate ion is reduced during the reaction, and the aldehyde is oxidized to the carboxylate, which is then protonated to yield the carboxylic acid. nih.govlibretexts.org

Other oxidizing agents that can be used for this transformation include:

Silver(I) oxide (Ag₂O) or silver nitrate (B79036) (AgNO₃) in the presence of a base.

Chromium trioxide (CrO₃) in an acidic medium (Jones oxidation).

Hydrogen peroxide (H₂O₂) , sometimes in the presence of a catalyst.

Hydrolysis of Ester Derivatives

An alternative and very common route to the carboxylic acid is through the hydrolysis of a corresponding ester, such as ethyl 2,6-dimethoxyquinoline-3-carboxylate. This hydrolysis can be performed under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is a widely used method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and the corresponding alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. The carbonyl oxygen of the ester is protonated by the acid, which activates the carbonyl carbon towards nucleophilic attack by water. A series of proton transfer steps and the elimination of the alcohol lead to the formation of the carboxylic acid.

Strategic Introduction and Modification of Methoxy Substituents

The placement of the two methoxy groups at the 2- and 6-positions is a key structural feature. These groups can be introduced either by starting with appropriately substituted precursors or by modifying a pre-formed quinoline ring.

A common strategy is to begin the synthesis with an aniline (B41778) derivative that already contains the desired methoxy group at the para position. For instance, 4-methoxyaniline (p-anisidine) can be acetylated to form N-(4-methoxyphenyl)acetamide, a key starting material for the Vilsmeier-Haack synthesis of the quinoline ring. The synthesis of 2-amino-5-methoxybenzaldehyde, a precursor for the Friedländer synthesis, can be achieved through multi-step synthetic sequences starting from commercially available materials. wikipedia.orgchemicalbook.com

Alternatively, a methoxy group can be introduced onto a pre-existing quinoline ring system through nucleophilic aromatic substitution (SNAr). oup.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.org This approach is particularly useful if a quinoline with a good leaving group, such as a halogen, is available at the desired position. For example, a 2-chloro-6-methoxyquinoline (B88731) derivative could be synthesized, and the 2-chloro group could then be substituted by a methoxy group by reacting it with sodium methoxide. The success of such a substitution is dependent on the electronic nature of the quinoline ring and the reaction conditions. libretexts.orglibretexts.org

Purification and Isolation Techniques in this compound Synthesis

Recrystallization: This is one of the most common methods for purifying solid organic compounds. The choice of solvent is paramount and is guided by the principle that the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For carboxylic acids, polar solvents are often employed. Ethanol, methanol, or aqueous mixtures of these alcohols can be effective for recrystallizing quinoline carboxylic acids. mdpi.com For instance, the purification of a similar compound, (R)-(–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, was achieved by trituration and crystallization from an ethanol/water mixture. mdpi.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes, leaving impurities in the mother liquor.

Acid-Base Extraction: The amphoteric nature of amino acids can be exploited for purification. However, for quinoline carboxylic acids, a more straightforward acid-base extraction is typically used. The crude product can be dissolved in an aqueous base, such as sodium hydroxide or sodium bicarbonate, to form the water-soluble carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer with an acid like hydrochloric acid will precipitate the purified carboxylic acid, which can then be collected by filtration.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful tool. Silica (B1680970) gel is a common stationary phase for the purification of quinoline derivatives. A solvent system, typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used as the mobile phase. nih.gov The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired, more polar carboxylic acid. In some cases, a small amount of acetic or formic acid is added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel column. The fractions are collected and monitored by techniques like thin-layer chromatography (TLC) to identify those containing the pure product.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often adjusted include temperature, solvent, catalysts, and reaction time.

Temperature: The thermal cyclization step in the Gould-Jacobs reaction is particularly sensitive to temperature. ablelab.eu Higher temperatures can significantly decrease reaction times and improve the efficiency of the intramolecular cyclization. ablelab.eu However, excessively high temperatures may lead to degradation of the product or the formation of unwanted side products through processes like decarboxylation. ablelab.eu Therefore, a careful balance must be struck. Microwave-assisted heating has emerged as a technique to rapidly achieve high temperatures, often leading to improved yields and shorter reaction times compared to conventional heating methods. ablelab.eu

Solvent: The choice of solvent can influence reaction rates and yields. In the Doebner reaction, for example, using a biphasic solvent system can be advantageous by sequestering the carbonyl compound in an organic phase, which reduces polymerization and increases the product yield. nih.gov In other cases, solvent-free conditions, particularly with microwave irradiation, have been shown to be effective and environmentally friendly alternatives. nih.gov For the Gould-Jacobs reaction, high-boiling point solvents are often necessary to achieve the required temperatures for cyclization.

Catalysts: Many quinoline syntheses are acid-catalyzed. The Doebner-von Miller reaction, for instance, can be catalyzed by both Lewis acids (e.g., tin tetrachloride) and Brønsted acids (e.g., p-toluenesulfonic acid). nih.gov The selection of the appropriate catalyst and its concentration can have a significant impact on the reaction's efficiency. In some modern variations of quinoline synthesis, ionic liquids have been used as catalysts, offering benefits such as mild reaction conditions and the potential for catalyst recycling. nih.gov

Reaction Time: The duration of the reaction is another critical parameter to optimize. Insufficient reaction time will result in incomplete conversion of starting materials, while excessively long reaction times can lead to the formation of degradation products or byproducts. The optimal reaction time is often determined experimentally by monitoring the reaction's progress using techniques like TLC or HPLC. For high-temperature reactions, it has been observed that increasing the temperature while decreasing the reaction time can sometimes lead to higher isolated yields. ablelab.eu

The following interactive table illustrates how variations in reaction parameters, based on studies of analogous quinoline syntheses, could potentially influence the yield of this compound.

| Parameter | Condition A | Condition B | Condition C | Potential Outcome on Yield |

|---|---|---|---|---|

| Temperature | 180°C | 250°C | 300°C | Yield may increase from A to B, but decrease at C due to degradation. ablelab.eu |

| Solvent | Toluene | Diphenyl ether | Solvent-free (Microwave) | Higher boiling solvents like B may improve cyclization; C can offer rapid, high-yield synthesis. nih.govablelab.eu |

| Catalyst | None (Thermal) | p-Toluenesulfonic acid | Lewis Acid (e.g., BF3·THF) | Acid catalysis (B or C) can improve reaction rates and yields over purely thermal conditions. nih.gov |

| Reaction Time | 2 hours | 6 hours | 15 minutes (Microwave) | Longer times (B) may not significantly increase yield and could lead to byproducts; microwave heating (C) can drastically reduce time. ablelab.eu |

Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethoxyquinoline 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,6-Dimethoxyquinoline-3-carboxylic acid, recorded in DMSO-d6 on a 500 MHz spectrometer, reveals distinct signals corresponding to each unique proton in the molecule. ias.ac.in The acidic proton of the carboxylic acid group appears as a broad singlet significantly downfield at 13.1 ppm, a characteristic chemical shift for such protons due to deshielding and hydrogen bonding. ias.ac.in

The aromatic region of the spectrum displays four signals corresponding to the protons on the quinoline (B57606) core. The proton at the C4 position is the most deshielded among the ring protons, appearing as a singlet at 8.60 ppm. ias.ac.in The protons on the benzene (B151609) portion of the quinoline ring appear at 7.72 ppm (doublet, J = 9 Hz), 7.46 ppm (singlet), and 7.40 ppm (doublet, J = 9 Hz), assigned to the C7, C5, and C8 protons, respectively. ias.ac.in

The two methoxy (B1213986) groups give rise to sharp singlets at 3.99 ppm and 3.87 ppm, corresponding to the OCH₃ groups at the C2 and C6 positions. ias.ac.in

Table 1: ¹H NMR Chemical Shift and Coupling Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 13.1 | s | - | 1H | COOH |

| 8.60 | s | - | 1H | C4-H |

| 7.72 | d | 9 | 1H | C7-H |

| 7.46 | s | - | 1H | C5-H |

| 7.40 | d | 9 | 1H | C8-H |

| 3.99 | s | - | 3H | C2-OCH₃ |

| 3.87 | s | - | 3H | C6-OCH₃ |

Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz. Data sourced from ias.ac.in.

While specific experimental ¹³C NMR data for this compound was not detailed in the reviewed literature, the expected chemical shifts can be predicted based on established principles. The carbon atom of the carboxylic acid carbonyl group is anticipated to be the most downfield signal, typically appearing in the 165-185 ppm range. The quaternary carbons of the quinoline ring attached to nitrogen (C2) and oxygen (C6) would also be significantly deshielded. The remaining aromatic carbons would resonate in the typical 110-150 ppm region, while the methoxy carbons would appear upfield, generally between 55-65 ppm.

The application of two-dimensional (2D) NMR techniques was not reported in the available literature for this specific compound. ias.ac.in However, techniques such as Correlation Spectroscopy (COSY) would be instrumental in confirming the coupling relationships between adjacent protons, such as the C7-H and C8-H on the benzene ring. Heteronuclear techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to definitively correlate each proton signal with its directly attached carbon and to establish long-range (2-3 bond) C-H connectivity, respectively. This would allow for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum for this compound shows two key absorption bands that are characteristic of its structure. ias.ac.in

A strong absorption band is observed at 1731 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid group. ias.ac.in The position of this band is consistent with an aromatic carboxylic acid. Additionally, a broad absorption band is present at 3142 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. ias.ac.in The broadness of this peak is a hallmark feature of carboxylic acids.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

|---|---|---|

| 3142 | Broad O-H Stretch | Carboxylic Acid (-COOH) |

| 1731 | C=O Carbonyl Stretch | Carboxylic Acid (-COOH) |

Data sourced from ias.ac.in.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound were not available in the surveyed literature. However, HRMS is the definitive method for confirming a compound's molecular formula. For this compound (C₁₂H₁₁NO₄), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass can be calculated, and an experimental HRMS result matching this value to within a few parts per million would provide unambiguous confirmation of the elemental formula. Common fragmentation patterns for quinoline carboxylic acids in mass spectrometry include the loss of the carboxyl group ([M-COOH]⁺).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-acetylfuro[2,3-b]quinolines |

| 2-chloro-3-formylquinolines |

| 2-methoxy-3-formylquinolines |

| 2-methoxyquinolin-3-yl-methanols |

| 2-methoxyquinoline-3-carboxylic acids |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, which has a molecular formula of C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol , LC-MS is crucial for confirming its molecular weight and purity.

When subjected to electrospray ionization (ESI) in positive ion mode, the compound is expected to be protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. This peak would be anticipated at a mass-to-charge ratio (m/z) of approximately 234.227. The high resolution of modern mass spectrometers allows for the precise mass measurement of this ion, which can be used to confirm the elemental composition of the molecule. The technique is also instrumental in identifying any impurities or degradation products present in the sample, which would appear as additional peaks in the mass spectrum with different m/z values. For instance, related quinoline carboxylic acid derivatives are known to produce clear [M+H]⁺ signals under LC-MS analysis, supporting the expected outcome for this compound. tandfonline.com

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 |

| Ionization Mode | ESI Positive |

| Expected Ion | [M+H]⁺ |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into the molecular structure, conformation, and the intermolecular interactions that dictate the crystal packing. While specific experimental crystallographic data for this compound is not publicly available, a general analysis based on the structures of similar quinolone carboxylic acid derivatives can be described. mdpi.comresearchgate.net

To be determined by single-crystal X-ray diffraction, the crystal system (e.g., monoclinic, orthorhombic) and lattice parameters (a, b, c, α, β, γ) would define the unit cell of the crystal. This fundamental data provides the framework for the complete structural solution.

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and methoxy and quinoline nitrogen atoms (hydrogen bond acceptors) suggests that hydrogen bonding plays a significant role in the crystal packing. It is highly probable that the carboxylic acid groups would form intermolecular hydrogen bonds, often leading to the formation of centrosymmetric dimers with an R²₂(8) ring motif. nih.gov These dimers could then be further linked into more extended networks, potentially involving the methoxy oxygen atoms or the quinoline nitrogen, creating a stable three-dimensional supramolecular architecture. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides experimental verification of the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₂H₁₁NO₄, the theoretical composition can be calculated and compared against experimentally determined values.

Published data from the synthesis of this compound confirms its elemental composition. nist.gov The experimental findings are in close agreement with the calculated values, thereby validating the empirical and molecular formula of the synthesized compound. nist.gov

Table 2: Elemental Analysis Data for C₁₂H₁₁NO₄

| Element | Calculated (%) | Found (%) nist.gov |

|---|---|---|

| Carbon (C) | 61.80 | 61.97 |

| Hydrogen (H) | 4.75 | 4.91 |

Chemical Reactivity and Synthetic Transformations of 2,6 Dimethoxyquinoline 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is the most reactive site for many common transformations, enabling the synthesis of a wide array of derivatives such as esters, amides, and alcohols.

The carboxylic acid moiety of 2,6-dimethoxyquinoline-3-carboxylic acid can be readily converted to its corresponding esters through several standard methods. Esterification is a crucial reaction for modifying the compound's solubility, and pharmacokinetic properties, and for creating intermediates for further synthesis.

Common esterification methods applicable to this substrate include:

Fischer-Speier Esterification : Reaction with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

DCC/DMAP Coupling : Use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) facilitates ester formation with a wide range of alcohols under mild conditions. This method is particularly effective for sterically hindered substrates.

Triazine-Based Reagents : Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can activate the carboxylic acid for efficient esterification with primary and secondary alcohols. scbt.com

Reaction with Alkyl Halides : Conversion of the carboxylic acid to its carboxylate salt (e.g., with cesium carbonate) followed by reaction with an alkyl halide (e.g., methyl iodide) can yield the corresponding ester.

These reactions are versatile and can be used to synthesize a variety of ester derivatives, which can serve as prodrugs or as key intermediates in the synthesis of more complex molecules. For instance, the ethyl ester of a related compound, 6,7-dimethoxy-4-(3,4-dimethoxyphenyl)-2-methylquinoline-3-carboxylic acid, has been used as a starting material for further functionalization.

Table 1: Common Esterification Reagents and Conditions

| Method | Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Fischer-Speier | Alcohol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP (cat.) | Room temperature | Mild conditions, high yield |

| Alkyl Halide | Cs₂CO₃, Alkyl Halide | Room temp. to moderate heat | Good for simple alkyl esters |

| DMTMM | Alcohol, N-methylmorpholine | Room temperature | High efficiency, simple workup |

The synthesis of amides from this compound is a key transformation for producing compounds with significant biological applications, including peptide conjugates. Direct amidation involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt, this reaction often requires high temperatures or the use of coupling agents to proceed efficiently. nih.gov

Catalytic methods for direct amidation have been developed to overcome these limitations:

Boron-Based Catalysts : Boronic acids and their derivatives can facilitate the dehydration of the carboxylic acid and amine, promoting amide bond formation under milder conditions than thermal methods. acs.org

Coupling Reagents : Standard peptide coupling reagents such as carbodiimides (e.g., DCC, EDC) combined with additives like 1-hydroxybenzotriazole (B26582) (HOBt), or phosphonium (B103445) salts (e.g., BOP, PyBOP) are highly effective for creating amide bonds with a broad range of amines, including amino acids. nih.gov The only byproduct in direct amidation is water, making it an atom-economical process. acs.org

The resulting amides, such as 2-Amino-6,7-dimethoxy-quinoline-3-carboxylic acid amide, are valuable in medicinal chemistry for their potential to form specific interactions with biological targets. chemistrysteps.com

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to important synthetic intermediates.

Reduction to Primary Alcohol: The full reduction of the carboxylic acid to the corresponding primary alcohol, (2,6-dimethoxyquinolin-3-yl)methanol, can be achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) : This is a strong, non-selective reducing agent that readily converts carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup. researchgate.net

Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for this transformation and is generally more selective than LiAlH₄, leaving ester groups intact under certain conditions. nih.gov

Catalytic Hydrosilylation : More recently, methods using transition metal catalysts, such as manganese complexes, with silanes (e.g., phenylsilane) have emerged as a milder alternative for reducing carboxylic acids to alcohols. acs.orgnsf.gov

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage (to form 2,6-dimethoxyquinoline-3-carbaldehyde) is more challenging as aldehydes are more easily reduced than carboxylic acids. This typically requires a two-step process:

Activation of the carboxylic acid by converting it to a more reactive derivative, such as an acyl chloride or a Weinreb amide.

Partial reduction of the activated derivative using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H).

The existence of 2,6-dimethoxy-quinoline-3-carbaldehyde as a commercially available compound confirms the viability of its synthesis. scbt.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can occur under specific conditions, typically involving heat. Aromatic and heteroaromatic carboxylic acids are generally prone to decarboxylation in high-temperature water or other high-boiling solvents. google.com The reaction is often facilitated by the presence of electron-donating groups on the ring system, which can stabilize the intermediate formed upon loss of CO₂.

The mechanism for thermal decarboxylation of quinoline-3-carboxylic acids likely involves the formation of a zwitterionic intermediate, which then loses CO₂ to form a carbanion. This carbanion is subsequently protonated by a solvent molecule or other proton source to yield the final product, 2,6-dimethoxyquinoline. For some heteroaromatic carboxylic acids, the reaction can be catalyzed by agents like silver carbonate (Ag₂CO₃). nih.gov The key to a successful decarboxylation reaction is often having a carbonyl group beta to the carboxylic acid, which facilitates a cyclic transition state.

The conversion of this compound to its acyl halide, most commonly the acyl chloride, provides a highly reactive intermediate for further synthesis. Acyl halides are readily attacked by nucleophiles and are precursors to esters, amides, and anhydrides.

Standard reagents for this transformation include:

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for preparing acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Phosphorus Pentachloride (PCl₅) : PCl₅ reacts with carboxylic acids to form the acyl chloride, with phosphorus oxychloride (POCl₃) and HCl as byproducts.

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of DMF, oxalyl chloride provides a mild method for synthesizing acyl chlorides.

Once formed, 2,6-dimethoxyquinoline-3-carbonyl chloride can react with a variety of nucleophiles (water, alcohols, amines, carboxylates) via nucleophilic acyl substitution to yield the corresponding carboxylic acid, esters, amides, or anhydrides, respectively.

Reactivity of the Methoxy (B1213986) Substituents on the Quinoline (B57606) Ring

The two methoxy groups at the C2 and C6 positions significantly influence the electronic properties of the quinoline ring. As strong electron-donating groups, they increase the electron density of the aromatic system, particularly at the ortho and para positions relative to their location. This enhanced nucleophilicity makes the quinoline ring more susceptible to electrophilic aromatic substitution, although the directing effects of the existing substituents and the nitrogen atom must be considered.

Under certain harsh conditions, such as with strong acids (e.g., HBr or HI), the methoxy groups can undergo cleavage to form the corresponding hydroxyl groups (phenols). Additionally, in some quinoline derivatives, methoxy or aryloxy groups at specific positions can be susceptible to nucleophilic displacement by strong nucleophiles like thiols. acs.org In mass spectrometry studies, methoxy-substituted quinoline radical cations have been shown to cleave a methyl radical under collision-activated dissociation. researchgate.netnsf.gov

Electrophilic Aromatic Substitution at Activated Positions

The quinoline ring system generally undergoes electrophilic aromatic substitution (EAS) on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. The positions of substitution are heavily influenced by the existing substituents. In this compound, the powerful electron-donating and activating 6-methoxy group directs incoming electrophiles to the ortho (C5) and para (C7) positions. Conversely, the 3-carboxylic acid group is electron-withdrawing and deactivating. While the pyridine ring is generally deactivated towards electrophilic attack, the presence of the 2-methoxy group provides some activation. The net effect of these competing influences typically results in substitution on the benzene (B151609) ring at the C5 position, which is activated by the 6-methoxy group.

Research on related dimethoxyquinolines supports this prediction. For instance, the direct bromination of 6,8-dimethoxyquinoline (B1356820) yields the 5-bromo derivative, highlighting the strong directing effect of the methoxy groups on the carbocyclic ring. gelisim.edu.tr Similarly, nitration of 3,4-dimethoxy acetophenone, a related aromatic ether, shows substitution occurs ortho to one of the methoxy groups. google.com

| Position | Influence of 6-Methoxy Group | Influence of 3-Carboxylic Acid Group | Overall Predicted Reactivity |

|---|---|---|---|

| C5 | Activating (ortho) | Minimal | Highly Favorable |

| C7 | Activating (para) | Minimal | Favorable |

| C8 | Minimal | Minimal | Less Favorable |

Selective Demethylation Strategies

The selective cleavage of the methyl ethers in this compound to reveal the corresponding hydroxyl groups is a key transformation. The choice of demethylating agent and reaction conditions determines whether one or both methoxy groups are cleaved. The electronic environment of the two methoxy groups is distinct; the 2-methoxy group is attached to the electron-poor pyridine ring, while the 6-methoxy group is on the more electron-rich benzene ring.

Various reagents are known to cleave aryl methyl ethers. Strong Lewis acids like boron tribromide (BBr₃) are effective but can be harsh, sometimes leading to decomposition with sensitive substrates. rsc.org Milder, more selective methods are often preferred. For example, nucleophilic displacement using thiolate anions, such as sodium isopropyl thiolate in DMF, has been used for the selective demethylation of dimethoxyquinolines. rsc.org In studies on 2,4-dimethoxyquinolines, a thiolate anion preferentially cleaved the ether at the 4-position, while reagents like trimethylsilyl (B98337) iodide (TMSI) with 4-(dimethylamino)pyridine (DMAP) were developed for cleaving the ether at the 2-position. rsc.orgresearchgate.net This suggests that reagent choice can provide high regioselectivity. Another approach involves using aluminum chloride in a non-polar solvent like ether, which has been shown to selectively demethylate the 5-methoxyl group in flavanones.

| Reagent | Typical Conditions | Observed Selectivity on Related Methoxyquinolines |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, low temperature | Strong, often non-selective (double demethylation) or causes decomposition. rsc.org |

| Sodium Isopropyl Thiolate | DMF, reflux | Selective cleavage at the C4-position in 2,4-dimethoxyquinolines. rsc.org |

| Trimethylsilyl Iodide (TMSI) / DMAP | DCM, -78°C to RT | Developed for selective cleavage at the C2-position in 2,4-dimethoxyquinolines. researchgate.net |

| Aluminum Chloride (AlCl₃) | Ether or Nitrobenzene | Effective for selective demethylation in other heterocyclic systems. |

| Hydrobromic Acid (HBr) | Aqueous THF, reflux | Can effect double demethylation or selective single demethylation depending on concentration. rsc.org |

Transformations of the Quinoline Heterocycle

Regioselective Halogenation Reactions

Regioselective halogenation introduces synthetically versatile handles onto the quinoline core. As an electrophilic aromatic substitution, the regioselectivity follows the principles outlined in section 4.2.1. The powerful activating effect of the 6-methoxy group makes the C5 and C7 positions the most likely sites for halogenation.

Studies on variously substituted methoxyquinolines confirm this trend. The bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane (B109758) results in regioselective substitution at the C5 position. acgpubs.org Similarly, direct bromination of 6,8-dimethoxyquinoline provides the 5-bromo derivative. gelisim.edu.tr When 3,6-dimethoxyquinoline (B6589490) is treated with excess bromine, dibromination occurs to form the 2,5-dibromoquinoline, indicating that under more forcing conditions, the pyridine ring can also be substituted. nih.gov The use of N-halosuccinimides (NBS, NCS, NIS) offers a milder alternative to molecular halogens for these transformations.

| Substrate | Reagent | Position(s) Halogenated | Product |

|---|---|---|---|

| 8-Methoxyquinoline | Br₂ in CH₂Cl₂ | C5 | 5-Bromo-8-methoxyquinoline acgpubs.org |

| 6,8-Dimethoxyquinoline | Br₂ | C5 | 5-Bromo-6,8-dimethoxyquinoline gelisim.edu.tr |

| 3,6-Dimethoxyquinoline | Excess Br₂ | C2, C5 | 2,5-Dibromo-3,6-dimethoxyquinoline nih.gov |

| 8-Hydroxyquinoline | Br₂ in CH₃CN | C5, C7 | 5,7-Dibromo-8-hydroxyquinoline acgpubs.org |

Reduction of the Aromatic Nucleus

Reduction of the quinoline nucleus can lead to either the partially saturated tetrahydroquinolines or the fully saturated decahydroquinolines, depending on the catalyst and reaction conditions. Typically, catalytic hydrogenation of quinolines reduces the pyridine ring first to yield 1,2,3,4-tetrahydroquinolines. This transformation requires catalysts such as platinum, palladium, or rhodium, often under pressure. libretexts.org

However, unusual chemoselectivity has been achieved. A notable development is the use of a PhTRAP–ruthenium complex, which selectively catalyzes the hydrogenation of the carbocyclic ring in quinolines to furnish 5,6,7,8-tetrahydroquinolines. rsc.org This outcome is contrary to the general observation where the heterocyclic ring is more readily reduced. Another powerful method for the partial reduction of aromatic rings is the Birch reduction, which involves dissolving metals (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. This method can provide 1,4-dihydro derivatives.

| Method | Typical Reagents & Conditions | Product Type | Notes |

|---|---|---|---|

| Standard Catalytic Hydrogenation | H₂, PtO₂ or Rh/C, high pressure/heat | 1,2,3,4-Tetrahydroquinoline | Reduces the pyridine ring preferentially. |

| Selective Carbocycle Hydrogenation | H₂, Ru(η³-methallyl)₂(cod)–PhTRAP catalyst | 5,6,7,8-Tetrahydroquinoline | Unusual chemoselectivity for the benzene ring. rsc.org |

| Birch Reduction | Na or Li, liquid NH₃, EtOH | Dihydroquinoline derivatives | A dissolving-metal reduction method. libretexts.org |

| Aryl Ketone Reduction | H₂, Pd/C | Not applicable to the ring itself, but reduces carbonyls adjacent to the ring. libretexts.org | Useful for modifying substituents. |

Cycloaddition Reactions and Annulation Strategies

The aromaticity of the quinoline system makes it a challenging substrate for cycloaddition reactions, which typically require non-aromatic dienes or dienophiles. However, dearomative cycloadditions, often promoted by photochemistry, provide a pathway to convert the flat aromatic ring into complex three-dimensional structures. nih.gov

Quinolines can participate as the diene component in [4+2] cycloadditions (Diels-Alder reactions) with various alkenes, a process that can be mediated by energy transfer from a photosensitizer. nih.govacs.org This reaction transforms the benzene portion of the quinoline into a bridged bicyclic system. The hetero-Diels-Alder reaction, where the diene or dienophile contains a heteroatom, is also a valuable strategy for constructing heterocyclic rings. Annulation strategies often involve building a new ring onto the existing quinoline framework, for example, through condensation/oxidation sequences to form polycyclic systems like indenoquinolinones. acs.org

| Reaction Type | Reaction Partner | Conditions | Product Architecture |

|---|---|---|---|

| Photochemical [4+2] Cycloaddition | Alkenes | Photosensitizer (e.g., Iridium complex), light | Bridged polycycles via dearomatization. nih.govacs.org |

| Aza-Diels-Alder (Povarov Reaction) | Alkenes/Alkynes (as dienophiles) | Lewis Acid catalyst | Used to synthesize quinolines; the reverse is a retro-Diels-Alder. rsc.org |

| [2+2] Cycloaddition | Alkenes | Photochemical, Energy Transfer | Fused 2D/3D ring systems. researchgate.net |

| Annulation via Condensation | Ketones | Co-oxidants (e.g., O₂, DMSO) | Fused ring systems (e.g., Indenoquinolinones). acs.org |

Design, Synthesis, and Structural Reactivity Relationships of 2,6 Dimethoxyquinoline 3 Carboxylic Acid Derivatives

Systematic Modification of the Quinoline (B57606) Scaffold

The strategic modification of the quinoline ring is a key approach to creating a diverse library of compounds with varied properties. Altering substituents, their positions, and fusing additional rings to the scaffold are primary methods for achieving this chemical diversity.

Substituent Effects on Reactivity and Electronic Properties

The electronic properties of the quinoline ring and the reactivity of its carboxylic acid group are significantly influenced by the nature and position of substituents. The two methoxy (B1213986) (-OCH₃) groups in 2,6-dimethoxyquinoline-3-carboxylic acid play a crucial role. Methoxy groups are generally considered electron-donating through resonance (mesomeric effect) but are weakly electron-withdrawing through induction. This dual effect modifies the electron density across the aromatic system, which in turn affects the acidity (pKa) of the carboxylic acid at position 3 and the nucleophilicity or electrophilicity of the quinoline ring itself.

The introduction of additional substituents can further alter these characteristics. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN) groups, would decrease the electron density of the ring and increase the acidity of the carboxylic acid. Conversely, other electron-donating groups (EDGs), like amino (NH₂) groups, would increase the ring's electron density and decrease the acidity of the carboxylic acid moiety. acs.org Such modifications are critical in designing molecules for specific applications, as electronic properties often correlate with biological activity. acs.org

| Substituent (R) | Electronic Effect | Predicted Impact on Carboxylic Acid Acidity | Predicted Impact on Ring Reactivity towards Electrophiles |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase | Decrease |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Increase | Decrease |

| -NH₂ (Amino) | Strongly Electron-Donating (Resonance) | Decrease | Increase |

| -OH (Hydroxyl) | Electron-Donating (Resonance) | Decrease | Increase |

Positional Isomers of Dimethoxyquinoline-3-carboxylic Acids

The specific placement of the two methoxy groups on the quinoline ring gives rise to various positional isomers, each with unique electronic and steric properties. While the parent compound is this compound, isomers such as 6,7-dimethoxy or 4-hydroxy-6,8-dimethoxy derivatives represent important structural variations.

For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related isoquinoline (B145761) structure, has been achieved through methods like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. mdpi.comnih.gov The 6,7-dimethoxy substitution pattern is common in natural alkaloids and often imparts specific biological activities. mdpi.comresearchgate.netnih.gov Similarly, the presence of a hydroxyl group, as in 4-hydroxy-6,8-dimethoxyquinoline derivatives, introduces a site for further functionalization and can participate in hydrogen bonding, significantly altering the molecule's interactions with biological targets.

| Isomer Name | Substitution Pattern | Key Structural Feature |

|---|---|---|

| This compound | -OCH₃ at C2, C6 | Methoxy group at the α-position to the nitrogen. |

| 6,7-Dimethoxy-4-hydroxyquinoline-3-carboxylic acid | -OCH₃ at C6, C7; -OH at C4 | Adjacent methoxy groups on the benzene (B151609) ring; hydroxyl group present. |

| 4-Hydroxy-6,8-dimethoxyquinoline-3-carboxylic acid | -OH at C4; -OCH₃ at C6, C8 | Methoxy groups at meta positions to each other; hydroxyl group present. |

Heterocyclic Ring Fusions and Hybrid Structures

Fusing additional heterocyclic rings onto the quinoline scaffold creates complex, polycyclic systems with novel properties. These hybrid structures can exhibit combined characteristics of the parent heterocycles. A notable example is the synthesis of tetrazolo[1,5-a]quinoline-4-carboxylic acids. These compounds can be synthesized from 2-chloroquinoline-3-carboxylic acid precursors by reacting them with sodium azide (B81097) in dimethylformamide (DMF). nih.gov This reaction transforms the quinoline into a fused tetrazole system, which has been found to be a potent inhibitor of protein kinase CK2. nih.gov

Another approach involves creating benzo-fused derivatives, such as tetrahydroquino[7,8-b]benzothiazepine-3-carboxylic acid, which combines the quinoline-carboxylic acid core with a benzothiazepinone ring system. nih.gov Such hybrid molecules are designed to merge the structural features and potential biological activities of both pharmacophores. nih.gov

Functional Group Variations of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a versatile handle for chemical modification, allowing for the creation of a wide range of derivatives, including esters, amides, and hydrazides. These modifications can dramatically alter the compound's solubility, stability, and ability to interact with biological molecules.

Ester Analogues

Esterification of the carboxylic acid is a common and straightforward modification. This is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For example, the synthesis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been reported, demonstrating a viable route to ester derivatives of the quinoline core. mdpi.com Converting the carboxylic acid to an ester can increase its lipophilicity, which may enhance its ability to cross cell membranes.

| Ester Type | Alcohol Reagent | Potential Property Change |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH) | Increased lipophilicity, potential for hydrolysis in vivo. |

| Ethyl Ester | Ethanol (C₂H₅OH) | Greater lipophilicity compared to methyl ester. |

| Benzyl Ester | Benzyl Alcohol (C₆H₅CH₂OH) | Significant increase in lipophilicity; can be used as a protecting group. |

Amide and Hydrazide Conjugates

The conversion of the carboxylic acid to an amide or hydrazide introduces a nitrogen-containing functional group capable of acting as a hydrogen bond donor and acceptor. Amides are generally synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride with reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. nih.govgrowingscience.com This method allows for the coupling of various amine-containing molecules to the quinoline scaffold. nih.gov

Alternatively, direct amidation can be achieved using coupling reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or boric acid derivatives. growingscience.comnih.gov Hydrazide conjugates are similarly prepared by reacting the activated carboxylic acid or an ester derivative with hydrazine (B178648) (H₂NNH₂). rsc.orgresearchgate.net These derivatives are often explored for their unique biological activities and ability to coordinate with metal ions. researchgate.net

| Derivative | Reagent | Key Functional Group |

|---|---|---|

| Amide | Primary/Secondary Amine (R-NH₂ or R₂NH) | -C(=O)NR₂ |

| Hydrazide | Hydrazine (H₂NNH₂) | -C(=O)NHNH₂ |

| Hydrazone | Hydrazide followed by Aldehyde/Ketone | -C(=O)NHN=CR₂ |

Structure-Reactivity Relationships (SRR) through Chemical Modifications

The quinoline ring system is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide array of biological activities. The reactivity and therapeutic potential of these compounds can be finely tuned through chemical modifications. This section explores the structure-reactivity relationships (SRR) of quinoline-3-carboxylic acid derivatives, with a particular focus on the influence of substituents at the C2 and C6 positions, including the 2,6-dimethoxy substitution pattern.

Chemical modifications of the this compound core can significantly impact its physicochemical properties and, consequently, its biological activity. The methoxy groups at positions C2 and C6 are electron-donating, which can influence the electron density of the quinoline ring system and its interaction with biological targets. The carboxylic acid group at the C3 position is a key functional group that can participate in hydrogen bonding and electrostatic interactions.

Influence of Substituents at the C2 Position:

The substituent at the C2 position of the quinoline ring plays a crucial role in determining the biological activity of quinoline-3-carboxylic acid derivatives. Modifications at this position can affect the molecule's conformation and its ability to bind to target proteins.

A study on the inhibition of protein kinase CK2 by a series of 3-quinoline carboxylic acid derivatives highlighted the importance of the C2 substituent. researchgate.net In this study, various groups were introduced at the C2 position, and their effects on the inhibitory activity were evaluated. The findings are summarized in the table below.

| Compound ID | C2-Substituent | C6-Substituent | IC50 (µM) for CK2 |

| 3a | Chloro | Methoxy | > 20 |

| 4a | Oxo | Methoxy | > 20 |

| 5a | Amino | Methoxy | 1.57 |

These results indicate that an amino group at the C2 position is favorable for inhibitory activity against protein kinase CK2, while chloro and oxo groups at the same position render the compounds inactive. This suggests that the C2 position is sensitive to the electronic and steric properties of the substituent, with the amino group likely participating in key interactions within the active site of the enzyme.

Influence of Substituents at the C6 Position:

The C6 position of the quinoline ring is also a critical site for modification. Substituents at this position can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

In the same study on protein kinase CK2 inhibitors, the effect of a methoxy group at the C6 position was investigated. researchgate.net The presence of a methoxy group at C6, in combination with a favorable substituent at C2, was found to be compatible with potent inhibitory activity. For instance, compound 5a with a C6-methoxy group and a C2-amino group exhibited an IC50 of 1.57 µM.

Further research on 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors also underscores the importance of the C6-methoxy group. nih.gov Although the core structure is different (carboxylic acid at C4 and an aryl group at C2), this work demonstrates that the 6-methoxyquinoline (B18371) scaffold is a viable starting point for the development of biologically active compounds.

Modifications of the Carboxylic Acid Group:

The carboxylic acid group at the C3 position is a key pharmacophoric feature. It can be converted into esters or amides to alter the molecule's properties. For example, esterification can increase lipophilicity and cell permeability, potentially improving oral bioavailability. Amide derivatives can introduce additional hydrogen bonding interactions and allow for the exploration of a wider chemical space.

While specific studies on the modification of the carboxylic acid of this compound are limited, research on related quinoline-2-carboxylic acids has shown that their ester and amide derivatives can possess significant anti-inflammatory and analgesic activities. researchgate.net This suggests that similar modifications to the this compound scaffold could lead to new therapeutic agents.

Advanced Computational and Theoretical Investigations of 2,6 Dimethoxyquinoline 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 2,6-Dimethoxyquinoline-3-carboxylic acid at the atomic level. These computational methods are instrumental in elucidating the molecule's electronic structure, geometry, and reactivity, providing a theoretical foundation for understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scirp.orgnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate approach to determining molecular properties. scirp.org For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to perform geometry optimization. nih.gov This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy conformation of the molecule.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would reveal the precise bond lengths of the C-C and C-N bonds within the quinoline (B57606) ring, the C-O bonds of the methoxy (B1213986) groups, and the C-C and C=O bonds of the carboxylic acid moiety. Furthermore, the planarity of the quinoline ring system and the orientation of the methoxy and carboxylic acid substituents relative to the ring are determined. These structural parameters are crucial for understanding the molecule's steric and electronic properties.

The electronic structure, also elucidated by DFT, describes the distribution of electrons within the molecule and the energies of the molecular orbitals. scirp.org This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 (Å) | 1.38 |

| C3-C4 (Å) | 1.42 | |

| C3-C(OOH) (Å) | 1.49 | |

| C6-O(CH3) (Å) | 1.36 | |

| Bond Angle | C2-C3-C4 (°) | 119.5 |

| C3-C2-N1 (°) | 122.0 | |

| C5-C6-O(CH3) (°) | 118.0 | |

| Dihedral Angle | C4-C3-C(OOH)-O (°) | 15.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wuxibiology.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity. wuxibiology.comajchem-a.com For this compound, the spatial distribution of the HOMO would likely be concentrated on the electron-rich quinoline ring and the oxygen atoms of the methoxy groups, while the LUMO would be expected to be distributed over the carboxylic acid group and the heterocyclic ring, which can accept electron density.

Other important global reactivity descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ = -χ).

These descriptors provide a quantitative framework for predicting the reactivity of this compound in various chemical environments. ijsr.net

Table 2: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -2.0 |

| Energy Gap | ΔE | 4.5 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 2.0 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.25 |

| Chemical Softness | S | 0.44 |

| Electrophilicity Index | ω | 4.01 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Natural Population Analysis (NPA) and Charge Distribution Studies

Natural Population Analysis (NPA) is a method for calculating the distribution of electronic charge among the atoms in a molecule. uni-rostock.dewisc.edu Unlike other methods such as Mulliken population analysis, NPA is known to be less dependent on the basis set used in the calculation, providing a more stable and chemically intuitive picture of atomic charges. nih.govresearchgate.net This analysis provides "natural atomic charges" by assigning electrons to atoms based on the occupancies of natural atomic orbitals. wisc.edu

For this compound, an NPA study would reveal the partial charge on each atom. It is expected that the nitrogen atom in the quinoline ring and the oxygen atoms of the methoxy and carboxylic acid groups would carry negative partial charges due to their high electronegativity. Conversely, the hydrogen atoms, particularly the acidic proton of the carboxyl group, and the carbon atoms bonded to these heteroatoms would exhibit positive partial charges.

Understanding the charge distribution is critical for several reasons. It helps to identify the most electropositive and electronegative sites in the molecule, which are potential centers for nucleophilic and electrophilic attack, respectively. chemrxiv.org Furthermore, the charge distribution influences intermolecular interactions, such as hydrogen bonding, and is a key determinant of the molecule's electrostatic potential surface. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound. nih.gov

The simulation would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The trajectory generated by the simulation reveals how the molecule's conformation changes over time. This is particularly important for understanding the flexibility of the methoxy and carboxylic acid side chains and their preferred orientations. The analysis of the simulation can identify the most stable conformers and the energy barriers between them.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical methods, particularly DFT, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy. d-nb.info These theoretical predictions are extremely valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculations involve computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted chemical shifts are then obtained by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS). Comparing the predicted NMR spectrum with an experimental one can provide an unambiguous assignment of all proton and carbon signals. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching, C=O stretching of the carboxylic acid, C-O stretching of the methoxy groups, and various bending and ring deformation modes. The calculated infrared (IR) spectrum, which includes the frequencies and their corresponding intensities, can be compared with an experimental FT-IR spectrum to aid in the assignment of the observed absorption bands. researchgate.net

Table 3: Hypothetical Predicted 13C NMR Chemical Shifts and IR Frequencies for this compound

| Property | Atom/Group | Predicted Value |

| 13C NMR Chemical Shift | C=O (Carboxyl) | 168 ppm |

| C6 (Quinoline) | 158 ppm | |

| C2 (Quinoline) | 150 ppm | |

| O-CH3 | 56 ppm | |

| IR Frequency | O-H Stretch (Carboxyl) | 3450 cm-1 |

| C=O Stretch (Carboxyl) | 1720 cm-1 | |

| C-O Stretch (Methoxy) | 1250 cm-1 | |

| C-H Aromatic Stretch | 3050 cm-1 |

Note: The data in this table is illustrative and represents typical values that would be obtained from theoretical calculations.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics involves the use of computational methods to analyze and model chemical data. One of the most powerful tools in this field is the Quantitative Structure-Activity Relationship (QSAR) methodology. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

In the context of this compound, a QSAR study would typically involve a dataset of quinoline derivatives with varying substituents, including the target compound. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a measured biological activity (e.g., enzyme inhibition, cytotoxicity). nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized quinoline derivatives and to identify the key structural features that are important for the desired biological effect. This approach can guide the rational design of more potent and selective analogs of this compound.

Despite a comprehensive search for "this compound," there is insufficient specific information available in the public domain to generate a detailed article focusing solely on its strategic applications as outlined. Research literature extensively covers related compounds such as various quinoline and isoquinoline (B145761) carboxylic acids, but detailed studies on the precise applications of this compound in the specified areas of organic synthesis, coordination chemistry, and catalysis are not readily accessible.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline and content requirements based on the currently available information. More targeted research on this specific compound would be necessary to fulfill the user's request.

Strategic Applications of 2,6 Dimethoxyquinoline 3 Carboxylic Acid in Contemporary Chemical Research

Development of Chemical Probes for Biological Systems: An Uncharted Territory

A thorough review of chemical and biological research databases reveals no specific instances of 2,6-Dimethoxyquinoline-3-carboxylic acid being utilized as a foundational scaffold or a functional component in the design and synthesis of chemical probes. The development of chemical probes is a critical area of chemical biology, enabling the interrogation of complex biological processes. These tools, often fluorescently labeled or bearing reactive moieties, are designed to interact with specific biomolecules, allowing for their visualization, quantification, and functional characterization within a native cellular context. The lack of literature on This compound in this context suggests that its potential photophysical properties, cell permeability, and target-binding capabilities have not been systematically explored for such applications.

Molecular Interaction Studies via Chemical Biology Tools: No Available Data

Similarly, there is no available data on the use of This compound in studies aimed at elucidating molecular interactions. Chemical biology tools are instrumental in dissecting the intricate networks of interactions that govern cellular function. Techniques such as affinity chromatography, co-immunoprecipitation, and various labeling strategies rely on chemical entities that can specifically bind to target proteins or other biomolecules, thereby facilitating the identification of interaction partners and the characterization of binding kinetics and thermodynamics. The absence of This compound in such studies indicates that its potential as a ligand for specific biological targets has not been reported.

While research on analogous structures, such as other substituted quinoline (B57606) and isoquinoline (B145761) carboxylic acids, has demonstrated a wide range of biological activities, including enzyme inhibition and receptor modulation, these findings cannot be directly extrapolated to This compound . The specific positioning of the dimethoxy substituents on the quinoline ring is expected to significantly influence the molecule's electronic properties, conformation, and, consequently, its interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dimethoxyquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous quinoline-3-carboxylic acid derivatives are synthesized via Friedländer or Pfitzinger reactions, where ketones or aldehydes react with amino-substituted precursors under acidic or basic conditions . Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux in ethanol or DMF), and catalysts (e.g., p-toluenesulfonic acid). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product efficiently.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should researchers address spectral discrepancies?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups like carboxylic acid (-COOH) and methoxy (-OCH₃) stretches. For example, C=O stretches typically appear at 1680–1720 cm⁻¹ .

- NMR : Use ¹H and ¹³C NMR to confirm substituent positions. Deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) ensure accuracy. Discrepancies between observed and theoretical values (e.g., chemical shifts) may arise due to solvent effects or hydrogen bonding, necessitating cross-validation with computational methods (DFT calculations) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight. Electrospray ionization (ESI) is preferred for polar derivatives .

Advanced Research Questions

Q. How can researchers optimize the solubility of this compound in aqueous systems for biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility while minimizing cytotoxicity.

- pH Adjustment : Deprotonate the carboxylic acid group at pH > pKa (e.g., pH 7–8) to form water-soluble salts (e.g., sodium or ammonium salts) .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) via ester hydrolysis or amide formation .

Q. What strategies are effective in resolving contradictory data between theoretical and observed spectroscopic results for quinoline-3-carboxylic acid derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like HSQC or HMBC) to resolve ambiguous peak assignments .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation when spectral data are inconclusive .

Q. What are the major transformation products of this compound under oxidative or reductive conditions, and how can they be characterized?

- Methodological Answer :

- Oxidation : The quinoline core may form 4-oxo derivatives (e.g., 6-ethoxy-4-oxoquinoline-3-carboxylic acid), detectable via HPLC or LC-MS .

- Reduction : Hydrogenation with Pd/C or NaBH₄ could yield 4-hydroxy or methanol derivatives. Monitor reaction progress using TLC and confirm via ¹H NMR .

- Substitution : Nucleophilic attack at the 2- or 6-methoxy groups may yield halogenated or alkylated analogs. Use ¹³C NMR to track substitution patterns .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Analyze degradation products via HPLC-DAD or UPLC-MS .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for accelerated stability testing .

Q. What environmental precautions are recommended for handling this compound, given limited ecotoxicological data?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to prevent aerosol formation .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal. Avoid release into waterways due to potential bioaccumulation risks .

- Risk Assessment : Apply the precautionary principle by assuming persistence and toxicity comparable to structurally similar quinolines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.